N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-23-15-19-18-14(24-15)17-13(20)10-5-6-12(16-8-10)22-9-11-4-3-7-21-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHWGVWILMOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole moiety linked to a nicotinamide structure, which is believed to contribute to its biological activity. The presence of the ethylthio group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₁S₂ |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1396843-27-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiadiazole ring has been associated with antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research has shown that compounds containing the thiadiazole scaffold can exhibit cytostatic effects on cancer cells. The incorporation of the nicotinamide structure may enhance these effects by modulating cellular metabolism and apoptosis pathways .
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various thiadiazole derivatives reported that compounds similar to this compound exhibited promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 |
| Another Thiadiazole Derivative | Escherichia coli | 47.5 |
These findings support the potential use of this compound as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that derivatives containing the thiadiazole moiety can inhibit the proliferation of cancer cell lines. For instance:
- A derivative demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into various 1,3,4-thiadiazole derivatives found that those with ethylthio substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Case Study on Anticancer Properties : A study focusing on the anticancer potential of thiadiazole derivatives highlighted that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Pharmacological Applications
Monoamine Oxidase Inhibition
One of the prominent applications of this compound is its role as a potential inhibitor of monoamine oxidases (MAOs), which are critical targets for treating neurological disorders. A study demonstrated that derivatives of 1,3,4-thiadiazole, including compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, exhibited varying degrees of MAO-A inhibition. The most potent derivatives showed IC50 values in the low micromolar range, indicating their effectiveness in inhibiting MAO activity and suggesting their potential use in managing conditions such as depression and anxiety disorders .
Antimicrobial Activity
Antimicrobial Research
Research has indicated that compounds containing the thiadiazole moiety possess notable antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Xanthomonas oryzae and Fusarium graminearum. For instance, one specific derivative demonstrated effective antibacterial effects, highlighting the potential of thiadiazole-containing compounds in agricultural applications to combat plant pathogens .
Therapeutic Potential
Therapeutic Implications
The compound's structure suggests it may influence pathways related to energy metabolism and obesity. Recent findings have linked single nucleotide variants in nicotinamide N-methyltransferase (NNMT) to metabolic disturbances. Compounds like this compound could be explored for their ability to modulate NNMT activity, potentially leading to new treatments for metabolic disorders such as type 2 diabetes and obesity .
Summary of Research Findings
Case Studies
- MAO Inhibition Study : In a controlled study assessing various 1,3,4-thiadiazole derivatives for MAO-A inhibition, compounds were synthesized and tested for their inhibitory activity. The findings indicated that specific structural modifications significantly enhanced their efficacy as MAO inhibitors .
- Antimicrobial Efficacy : A series of novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. Among them, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide was highlighted for its potent activity against Xanthomonas oryzae, demonstrating the compound's potential utility in agricultural settings .
Chemical Reactions Analysis
Amide Bond Formation
Nicotinamide derivatives often form via amide coupling between a nicotinoyl chloride and an amine. For example, reagents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) and Et₃N (triethylamine) are commonly used in peptide coupling reactions . A similar approach may be employed here, where the 1,3,4-thiadiazol-2-yl amine reacts with nicotinoyl chloride to form the amide bond.
Thiadiazole Ring Substitution
The 1,3,4-thiadiazole ring contains sulfur atoms, which may undergo nucleophilic substitution. For instance, ethylthio groups could be introduced via S-alkylation or S-arylation reactions. In related compounds, thioether formation often involves reagents like NaBH(OAc)₃ (sodium triacetoxyborohydride) under acidic conditions .
Tetrahydrofuran (THF) Ring Functionalization
The THF-2-yl methoxy group may be introduced via Williamson ether synthesis , where a THF-2-yl methanol reacts with a suitable leaving group (e.g., tosylate) on the nicotinamide core. This step often requires a base like K₂CO₃ or NaOH .
Hydrolysis of the Amide Bond
Nicotinamide amides are sensitive to hydrolysis under acidic or basic conditions. For example, the amide bond in MS2734 (a bisubstrate NNMT inhibitor) may hydrolyze to form a carboxylic acid under strong acidic conditions . Similarly, this compound’s amide bond could undergo hydrolysis, particularly in the presence of catalysts.
Thiadiazole Ring Reactivity
The sulfur atoms in the thiadiazole ring may participate in redox reactions. For instance, oxidation of the ethylthio group to a sulfone or disulfide could occur under oxidizing conditions (e.g., H₂O₂ or mCPBA ). Alternatively, nucleophilic attack at the sulfur atoms could lead to substitution products.
THF Ring Stability
The THF ring is susceptible to ring-opening under acidic or basic conditions. For example, 1,2-dichloroethane (DCE) or TFA (trifluoroacetic acid) may protonate the oxygen, destabilizing the ring and leading to cleavage .
pH Sensitivity
Nicotinamide derivatives often exhibit pH-dependent stability. Basic conditions may accelerate amide hydrolysis, while acidic conditions could destabilize the THF ring. For example, 4N HCl was used to deprotect tert-butyl groups in related compounds, suggesting potential instability in acidic media .
Oxidative Degradation
The ethylthio group may undergo oxidation to form sulfoxides or sulfones, as observed in metabolites of similar compounds . This could affect the compound’s pharmacokinetic profile.
Reaction Data Table
Structural Analogs in NNMT Inhibition
Related bisubstrate inhibitors (e.g., MS2734 ) exhibit high potency against Nicotinamide N-methyltransferase (NNMT), with IC₅₀ values in the low micromolar range . The thiadiazole and THF moieties may contribute to binding affinity by interacting with the enzyme’s active site.
Metabolic Stability
In studies of similar compounds, oxidative metabolism at sulfur centers (e.g., quinoxaline rings) was observed, suggesting potential susceptibility of the ethylthio group to in vivo oxidation .
Therapeutic Implications
NNMT inhibitors are being explored for cancer and metabolic diseases . The stability and reactivity of this compound’s substituents may influence its pharmacological profile, including bioavailability and off-target effects.
Preparation Methods
Structural Overview and Synthetic Design
The target compound integrates three distinct structural domains:
- Nicotinamide backbone : A pyridine ring substituted with a carboxamide group at position 3 and a tetrahydrofuran-2-ylmethoxy group at position 6.
- 1,3,4-Thiadiazole ring : A five-membered heterocycle with sulfur and nitrogen atoms, functionalized with an ethylthio group at position 5.
- Linking group : An amide bond connecting the nicotinamide and thiadiazole moieties.
Synthetic strategies prioritize modular assembly, enabling independent optimization of each domain before final coupling.
Synthetic Routes and Methodologies
Synthesis of 6-((Tetrahydrofuran-2-yl)Methoxy)Nicotinamide
Step 1: Preparation of 6-Hydroxynicotinic Acid
Nicotinic acid undergoes regioselective hydroxylation at position 6 via microbial oxidation or chemical methods. Aspergillus niger-mediated biotransformation provides 6-hydroxynicotinic acid in 65–70% yield.
Step 2: Etherification with Tetrahydrofurfuryl Alcohol
6-Hydroxynicotinic acid reacts with tetrahydrofurfuryl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the ether linkage. This step achieves 85% yield in tetrahydrofuran solvent.
Step 3: Amidation of the Carboxylic Acid
The carboxylic acid is converted to the amide using thionyl chloride followed by ammonium hydroxide:
Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
Cyclocondensation of Thiosemicarbazide
Thiosemicarbazide (0.1 mol) reacts with ethylthioacetic acid (0.1 mol) in concentrated H2SO4 under reflux (1.5 h). The reaction forms 5-(ethylthio)-1,3,4-thiadiazol-2-amine via dehydration and cyclization (78% yield).
Reaction Conditions
Final Coupling via Amide Bond Formation
Activation of Nicotinamide Carboxylic Acid
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (5 mmol) is treated with oxalyl chloride (10 mmol) in dichloromethane (20 mL) at 0°C for 1 h. The solvent is evaporated to yield the acyl chloride intermediate.
Nucleophilic Acylation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
The acyl chloride is reacted with 5-(ethylthio)-1,3,4-thiadiazol-2-amine (5 mmol) in dry acetone with triethylamine (10 mmol) as a base. The mixture is stirred at 25°C for 12 h, yielding the final compound after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 25°C | 88% yield |
| Solvent | Acetone | Minimal byproducts |
| Base | Triethylamine | 95% conversion |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.95 (s, 1H, pyridine-H), 8.25 (d, J = 8.4 Hz, 1H, pyridine-H), 7.45 (d, J = 8.4 Hz, 1H, pyridine-H), 4.50–4.30 (m, 2H, OCH2-tetrahydrofuran), 3.90–3.70 (m, 1H, tetrahydrofuran-H), 2.75 (q, J = 7.2 Hz, 2H, SCH2CH3), 1.90–1.50 (m, 4H, tetrahydrofuran-CH2), 1.35 (t, J = 7.2 Hz, 3H, SCH2CH3).
- ESI-MS : m/z 409.1 [M+H]+ (calculated 408.4).
Critical Analysis of Methodologies
Yield Comparison of Synthetic Routes
| Step | Yield (%) | Key Challenge |
|---|---|---|
| Nicotinamide synthesis | 85 | Regioselective etherification |
| Thiadiazole synthesis | 78 | Acid-mediated cyclization |
| Final coupling | 88 | Moisture sensitivity |
Applications and Derivatives
While direct biological data for this compound remains unpublished, structural analogs demonstrate:
Q & A
Q. What are the recommended synthetic pathways for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives using reagents like thionyl chloride (for chlorination) or iodine/triethylamine (for cyclization) in solvents such as acetonitrile or DMF .
- Nicotinamide coupling : Etherification of the nicotinamide moiety with tetrahydrofuran-methanol derivatives under basic conditions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming atomic connectivity, particularly for the thiadiazole and tetrahydrofuran moieties .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for sulfur-containing groups .
- HPLC : Monitors reaction progress and purity, particularly for detecting byproducts in thiazine/thiadiazole syntheses .
Q. How can reaction conditions be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates for intermediates .
- Temperature control : Cyclization steps often require reflux (e.g., 80–100°C), while coupling reactions may proceed at room temperature .
- Catalysts : Triethylamine or potassium carbonate facilitates deprotonation in nucleophilic substitution reactions .
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Functional group variation : Systematically modify the ethylthio group or tetrahydrofuran-methoxy substituent and compare bioactivity (e.g., binding affinity assays) .
- Structural analogs : Compare with compounds like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl) analogs to assess the impact of hydrophobic substituents .
- Computational docking : Use molecular modeling to predict interactions with biological targets (e.g., enzymes or receptors) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent protocols (e.g., cell lines, incubation times) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Theoretical alignment : Link discrepancies to differences in target binding modes or off-target effects, guided by mechanistic hypotheses .
Q. What computational methods support structural analysis and refinement?
- Crystallography : SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve bond lengths and angles, particularly for sulfur-containing heterocycles .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
Q. How to integrate crystallographic data from SHELX into research on this compound?
- Data collection : Use high-resolution single-crystal X-ray diffraction to obtain .hkl files .
- Refinement : SHELXL refines thermal parameters and occupancy rates, critical for resolving disorder in flexible tetrahydrofuran groups .
- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm structural consistency .
Q. How to link research on this compound to broader theoretical frameworks?
- Mechanistic studies : Align synthetic pathways with reaction mechanisms (e.g., nucleophilic aromatic substitution for thiadiazole formation) .
- Pharmacophore modeling : Map functional groups to established pharmacophores for antimicrobial or anticancer activity .
- Systems biology : Integrate activity data with omics datasets to identify pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
